

Spectroscopic Profile of 4-Methylphenylhydrazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methylphenylhydrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-methylphenylhydrazine**, a key chemical intermediate in various synthetic processes, including pharmaceutical development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both the free base and hydrochloride salt forms of the compound. Detailed experimental protocols and visual representations of analytical workflows are included to support researchers in their analytical and synthetic endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for **4-methylphenylhydrazine** and its hydrochloride salt.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Spectrometer Frequency (MHz)	Chemical Shift (δ) ppm	Multiplicity	Assignment
4-Methylphenylhydrazine (free base)	CDCl ₃	500	7.14-7.16	m	2H, Aromatic CH
7.35-7.37	m	2H, Aromatic CH			
5.4 (broad s)	s	1H, NH			
3.6 (broad s)	s	2H, NH ₂			
2.36	s	3H, CH ₃			
4-Methylphenylhydrazine HCl	D ₂ O	90	7.26	d	2H, Aromatic CH
7.04	d	2H, Aromatic CH			
2.31	s	3H, CH ₃			

Note: For the free base, the broad signals for NH and NH₂ protons are due to chemical exchange and quadrupole broadening. The multiplicity 'm' indicates a multiplet. For the hydrochloride salt in D₂O, the acidic protons on the nitrogen atoms are exchanged with deuterium and are not observed.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
4-Methylphenylhydrazine (free base)	CDCl ₃	146.1	C-N
129.8			
129.2			
113.5			
20.4			
4-Methylphenylhydrazine HCl	Polysol	145.8	C-N
130.3			
129.7			
114.0			
20.2			

Table 3: IR Spectroscopic Data

Compound	Technique	Wavenumber (cm ⁻¹)	Vibrational Mode
4-Methylphenylhydrazine (free base)	KBr Pellet	~3300-3400	N-H stretching (asymmetric and symmetric)
~3020	Aromatic C-H stretching		
~2920	Aliphatic C-H stretching		
~1620	N-H bending		
~1510, 1450	Aromatic C=C stretching		
~810	p-disubstituted benzene C-H bending		
4-Methylphenylhydrazine HCl	KBr Pellet	~2600-3200 (broad)	N ⁺ -H stretching
~1600	N ⁺ -H bending		
~1515	Aromatic C=C stretching		
~815	p-disubstituted benzene C-H bending		

Table 4: Mass Spectrometry Data

Compound	Ionization Method	m/z	Relative Intensity (%)	Proposed Fragment
4-Methylphenylhydrazine (free base)	Electron Ionization (EI)	122	100	[M] ⁺
		106	57	[M - NH ₂] ⁺
		91	25	[C ₇ H ₇] ⁺ (tropylium ion)
		77	36	[C ₆ H ₅] ⁺
4-Methylphenylhydrazine HCl	Electron Ionization (EI)	122	100	[M - HCl] ⁺
		106	57	[M - HCl - NH ₂] ⁺
		91	25	[C ₇ H ₇] ⁺ (tropylium ion)
		77	36	[C ₆ H ₅] ⁺

Note: The mass spectrum of the hydrochloride salt typically shows the fragmentation pattern of the free base after the loss of HCl.

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **4-methylphenylhydrazine** and its hydrochloride salt.

Materials:

- **4-Methylphenylhydrazine** or **4-Methylphenylhydrazine** hydrochloride
- Deuterated chloroform (CDCl_3) or Deuterium oxide (D_2O)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., Bruker Avance 500 MHz)

Procedure:

- Sample Preparation:
 - For the free base, dissolve approximately 5-10 mg of **4-methylphenylhydrazine** in ~0.6 mL of CDCl_3 in a clean, dry NMR tube.
 - For the hydrochloride salt, dissolve approximately 5-10 mg of **4-methylphenylhydrazine** hydrochloride in ~0.6 mL of D_2O in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans.

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Reference the chemical shifts to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C ; D_2O : δ ~4.79 for ^1H).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **4-methylphenylhydrazine** and its hydrochloride salt.

Materials:

- **4-Methylphenylhydrazine** or **4-Methylphenylhydrazine** hydrochloride
- Potassium bromide (KBr), spectroscopy grade
- Mortar and pestle
- Pellet press
- FTIR Spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.
 - Transfer the finely ground powder to a pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of **4-methylphenylhydrazine**.

Materials:

- **4-Methylphenylhydrazine**
- Suitable solvent (e.g., dichloromethane or methanol)
- GC-MS system equipped with an electron ionization (EI) source

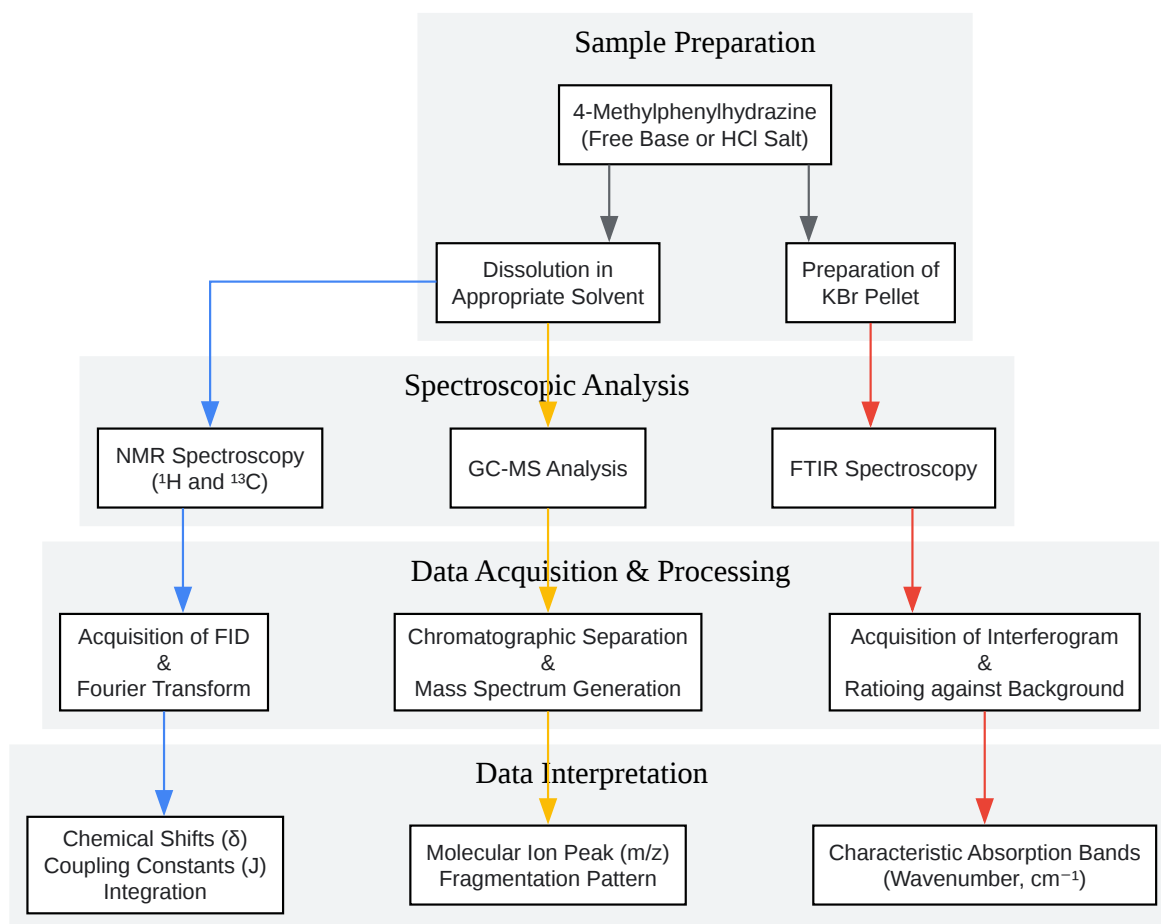
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **4-methylphenylhydrazine** (e.g., 1 mg/mL) in a suitable volatile solvent.
- GC-MS Analysis:
 - Inject 1 μL of the sample solution into the GC-MS.
 - GC Conditions (example):

- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Carrier gas: Helium, constant flow rate of 1 mL/min.
- Injector temperature: 250 °C.
- Oven temperature program: Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
- MS Conditions (example):
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Source temperature: 230 °C.
 - Quadrupole temperature: 150 °C.
 - Scan range: m/z 40-400.
- Data Analysis:
 - Identify the peak corresponding to **4-methylphenylhydrazine** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with this peak to determine the molecular ion and the major fragment ions.

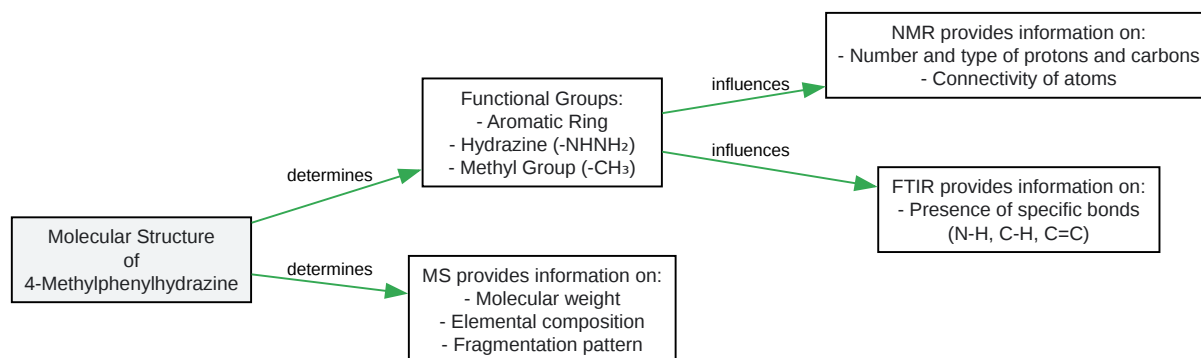
Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of **4-methylphenylhydrazine**.



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*General workflow for the spectroscopic analysis of **4-Methylphenylhydrazine**.*



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Logical relationship between molecular structure and spectroscopic data.

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